molecular formula C18H22N4O2 B2847000 2-(2-aminobenzoyl)-2-(tert-butyl)-N-phenyl-1-hydrazinecarboxamide CAS No. 866009-73-6

2-(2-aminobenzoyl)-2-(tert-butyl)-N-phenyl-1-hydrazinecarboxamide

Cat. No.: B2847000
CAS No.: 866009-73-6
M. Wt: 326.4
InChI Key: FNJHVZVKXDCMNI-UHFFFAOYSA-N
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Description

2-(2-aminobenzoyl)-2-(tert-butyl)-N-phenyl-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Scientific Research Applications

Peptide Mimicry and Synthesis

Unnatural amino acids, such as those similar in structure to 2-(2-aminobenzoyl)-2-(tert-butyl)-N-phenyl-1-hydrazinecarboxamide, have been developed to mimic tripeptide β-strands, forming β-sheet-like hydrogen-bonded dimers. These compounds can be incorporated into peptides, displaying the potential for innovative peptide design and synthesis (Nowick et al., 2000).

Pharmacological Applications

Compounds structurally related to this compound have shown promise as antihypertensive agents. Through the synthesis and reactions of related thiosemicarbazides, triazoles, and Schiff bases, researchers have identified candidates with good α-blocking activity and low toxicity (Abdel-Wahab et al., 2008).

Materials Science

In the field of materials science, derivatives of compounds similar to this compound have been used to synthesize novel polyhydrazides and poly(amide–hydrazide)s. These materials are amorphous, soluble in polar solvents, and can be cast into transparent, flexible films. They exhibit high thermal stability, which is essential for their application in high-performance materials (Hsiao et al., 1999).

Supramolecular Chemistry

Supramolecular self-assemblies based on functionalized p-tert-butylthiacalix[4]arenes, incorporating hydrazide groups similar to those in this compound, have been developed. These assemblies can recognize metal cations and dicarboxylic acids, forming cascade or commutative three-component supramolecular systems. Such systems have potential applications in sensing and molecular recognition (Yushkova et al., 2012).

Properties

IUPAC Name

1-[(2-aminobenzoyl)-tert-butylamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJHVZVKXDCMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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